molecular formula C6H11BrO B1653690 rac-(2R,4S)-4-bromo-2-methyloxane CAS No. 1909286-64-1

rac-(2R,4S)-4-bromo-2-methyloxane

Cat. No.: B1653690
CAS No.: 1909286-64-1
M. Wt: 179.05
InChI Key: XGUHBPURLJMNNN-RITPCOANSA-N
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Description

rac-(2R,4S)-4-bromo-2-methyloxane is a brominated oxane derivative characterized by a six-membered oxygen-containing heterocyclic ring (oxane) with substituents at the 2- and 4-positions: a methyl group (C2) and a bromine atom (C4), respectively. The stereodescriptor "rac" indicates that the compound exists as a racemic mixture of the (2R,4S) enantiomer and its (2S,4R) counterpart. The bromine atom introduces electrophilic reactivity, while the methyl group contributes to steric effects, influencing both synthetic pathways and interactions in biological systems .

Properties

CAS No.

1909286-64-1

Molecular Formula

C6H11BrO

Molecular Weight

179.05

IUPAC Name

(2R,4S)-4-bromo-2-methyloxane

InChI

InChI=1S/C6H11BrO/c1-5-4-6(7)2-3-8-5/h5-6H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

XGUHBPURLJMNNN-RITPCOANSA-N

SMILES

CC1CC(CCO1)Br

Isomeric SMILES

C[C@@H]1C[C@H](CCO1)Br

Canonical SMILES

CC1CC(CCO1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S)-4-bromo-2-methyloxane typically involves the bromination of 2-methyloxane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 4-position of the oxane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are critical for maintaining the stereochemical integrity of the product.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4S)-4-bromo-2-methyloxane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted oxanes.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding 4-hydroxy-2-methyloxane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxylation.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: 4-hydroxy-2-methyloxane, 4-cyano-2-methyloxane.

    Oxidation: 4-oxo-2-methyloxane.

    Reduction: 4-hydroxy-2-methyloxane.

Scientific Research Applications

rac-(2R,4S)-4-bromo-2-methyloxane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-4-bromo-2-methyloxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the stereochemistry of the compound play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

Structural Differences: Unlike the oxane ring in rac-(2R,4S)-4-bromo-2-methyloxane, 2-bromo-4'-methoxyacetophenone features a benzene ring with a ketone (acetophenone backbone), a bromine atom at the 2-position, and a methoxy group at the 4-position. Reactivity and Applications:

  • The aromatic ketone structure enables conjugation, enhancing stability but reducing ring strain compared to oxanes.
  • Bromine in acetophenone derivatives typically participates in nucleophilic aromatic substitution (NAS), whereas bromine in oxanes may favor elimination or ring-opening reactions due to the ether oxygen’s electron-withdrawing effect.
  • Both compounds are used as synthetic intermediates, but this compound’s stereochemistry adds complexity to its applications in asymmetric synthesis .

Table 1: Structural and Functional Comparison

Property This compound 2-Bromo-4'-methoxyacetophenone
Core structure Oxane ring Benzene ring with ketone
Substituents C2: methyl; C4: bromine C2: bromine; C4: methoxy
Stereochemistry Racemic mixture Achiral
Primary reactivity Electrophilic substitution, ring-opening NAS, Friedel-Crafts acylation
Applications Chiral intermediates Pharmaceutical intermediates
Difenoconazole Stereoisomers

Difenoconazole, a triazole fungicide with two chiral centers, shares stereochemical complexity with this compound. Studies on difenoconazole’s isomers reveal stark differences in biological activity:

  • (2R,4S)-difenoconazole at low concentrations (0.03–0.17 mg/L) promotes embryo hatching in Japanese medaka (Oryzias latipes), whereas other isomers inhibit it .
  • This highlights how stereochemistry dictates interactions with biological targets (e.g., enzymes involved in steroid biosynthesis). For this compound, analogous stereochemical effects could influence its environmental toxicity or pharmacological activity.

Analytical Techniques for Stereochemical Validation

The determination of absolute configuration in this compound relies on advanced analytical methods:

  • X-ray crystallography : Software suites like SHELX and WinGX are critical for refining crystal structures. Flack’s x parameter is preferred over Rogers’ η for enantiomorph-polarity estimation due to its robustness in near-centrosymmetric structures .
  • NMR spectroscopy: NOESY and 2D-NMR experiments differentiate diastereomers by spatial proximity of substituents, as demonstrated in difenoconazole studies .

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